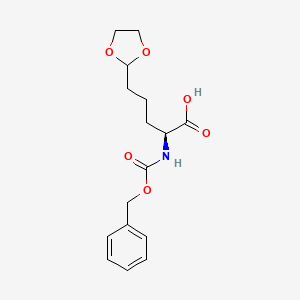

Cbz-L-allysine ethylene acetal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cbz-L-allysine ethylene acetal is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a carbobenzoxy (Cbz) protecting group, an allysine moiety, and an ethylene acetal group. The presence of these functional groups makes this compound a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Wirkmechanismus

Target of Action

Cbz-L-allysine ethylene acetal is primarily targeted towards lysine derivatives . Lysine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes.

Mode of Action

As a lysine derivative, it may interact with its targets by influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Biochemical Pathways

Given its role as a lysine derivative, it may be involved in pathways related to protein synthesis and metabolism .

Result of Action

As a lysine derivative, it may influence various physiological processes, including protein synthesis, hormone secretion, and metabolic regulation .

Biochemische Analyse

Biochemical Properties

Cbz-L-allysine ethylene acetal, as a lysine derivative, may interact with enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-L-allysine ethylene acetal typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of L-allysine: The amino group of L-allysine is protected using a carbobenzoxy (Cbz) group. This is achieved by reacting L-allysine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

Formation of Ethylene Acetal: The protected L-allysine is then reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the ethylene acetal group. This step involves the formation of a cyclic acetal through the reaction of the aldehyde group of L-allysine with ethylene glycol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cbz-L-allysine ethylene acetal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethylene acetal group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield Cbz-protected allysine aldehyde or carboxylic acid, while reduction can produce Cbz-protected allysine alcohol or amine.

Wissenschaftliche Forschungsanwendungen

Cbz-L-allysine ethylene acetal has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound is used in the study of enzyme mechanisms and protein modifications, particularly in the context of lysine residues.

Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Vergleich Mit ähnlichen Verbindungen

Cbz-L-allysine ethylene acetal can be compared with other similar compounds, such as:

Cbz-L-lysine: Similar in structure but lacks the ethylene acetal group, making it less versatile in certain synthetic applications.

Cbz-L-ornithine: Contains an additional methylene group compared to Cbz-L-allysine, affecting its reactivity and applications.

Cbz-L-2,4-diaminobutyric acid: Another similar compound with different functional groups, leading to distinct chemical properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

Cbz-L-allysine ethylene acetal, also known as (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid, is a derivative of lysine that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethylene acetal moiety that may influence its reactivity and biological interactions.

- Chemical Name : (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid

- Molecular Formula : C8H15NO4

- Molecular Weight : 189.21 g/mol

- CAS Number : 215054-80-1

- Purity : >95%

Synthesis

The synthesis of this compound typically involves reductive amination processes. For instance, phenylalanine dehydrogenase (PDH) has been utilized to convert keto acids into the corresponding amino acids with high enantiomeric purity . The enzymatic method allows for a more environmentally friendly approach compared to traditional synthetic routes.

Enzyme Interactions

This compound has been studied for its interactions with various enzymes and receptors. It is noted for its potential as a substrate for certain dehydrogenases, which can catalyze its conversion into biologically active forms. For example, PDH from Thermoactinomyces intermedius has shown effectiveness in synthesizing this compound under specific conditions .

Pharmacological Potential

Research indicates that this compound may have implications in the development of therapeutics targeting various signaling pathways. Its structural similarity to lysine suggests potential roles in:

- Neurotransmission : As a lysine derivative, it may influence neurotransmitter pathways.

- Muscle Recovery : Amino acid derivatives are recognized for their ergogenic effects during physical exertion, potentially aiding in muscle recovery and performance enhancement .

Toxicity and Environmental Impact

While promising in pharmacological applications, this compound has been flagged for potential environmental toxicity. It is reported to cause long-lasting harmful effects to aquatic life, necessitating careful handling and disposal .

Study 1: Enzymatic Synthesis Efficiency

A study highlighted the use of PDH in synthesizing this compound with an enantiomeric excess of up to 98% when using recombinant sources . This demonstrates the compound's potential for high-purity applications in pharmaceuticals.

Study 2: Ergogenic Effects

In a clinical trial assessing the effects of amino acid derivatives on physical performance, it was found that compounds like Cbz-L-allysine could enhance anabolic hormone secretion and improve exercise recovery metrics . This positions it as a candidate for sports nutrition formulations.

Eigenschaften

IUPAC Name |

(2S)-5-(1,3-dioxolan-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c18-15(19)13(7-4-8-14-21-9-10-22-14)17-16(20)23-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,17,20)(H,18,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBOEVIPNQUBFK-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)CCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.